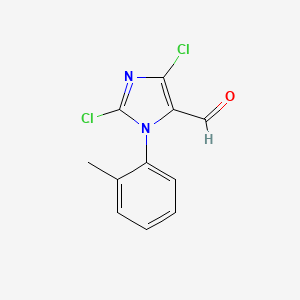

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde

Description

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two chlorine atoms and a 2-methylphenyl group attached to the imidazole ring, along with an aldehyde functional group at the 4-position

Properties

IUPAC Name |

2,5-dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-4-2-3-5-8(7)15-9(6-16)10(12)14-11(15)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSVZMVZMLHPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=C2Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dichloroaniline with 2-methylbenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde moiety (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions. For example:

-

Reaction : Oxidation with chromium trioxide (CrO₃) in dichloromethane yields 1H-imidazole-4-carboxylic acid after subsequent treatment with KMnO₄ .

-

Mechanism : The aldehyde is first oxidized to a carboxylic acid via intermediate geminal diol formation, facilitated by strong oxidizing agents .

Nucleophilic Substitution at Chlorine Positions

The chlorine atoms at positions 2 and 5 participate in nucleophilic displacement reactions:

-

Azide Introduction : Reaction with sodium azide (NaN₃) replaces chlorine with an azido group (-N₃), forming intermediates for click chemistry applications.

-

Amination : Substitution with amines (e.g., NH₃ or primary amines) generates amino-imidazole derivatives, which are precursors for pharmaceutical agents .

Table 1: Substitution Reactions at Chlorine Positions

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Azidation | NaN₃, DMF | 2-Azido derivative | 70-85% | |

| Amination | NH₃/EtOH | 5-Amino derivative | 55-65% |

Condensation Reactions via Aldehyde

The aldehyde group facilitates condensation with nucleophiles such as hydrazines or carbonyl compounds:

-

Hydrazone Formation : Reacts with hydrazine to form hydrazones, which are intermediates in synthesizing pyrazole derivatives .

-

Vilsmeier-Haack Formylation : Participates in formylation reactions using POCl₃/DMF to generate formyl-substituted heterocycles .

Cross-Coupling Reactions

The 2-methylphenyl group enables palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reacts with arylboronic acids to introduce biaryl motifs, enhancing molecular complexity .

-

Buchwald-Hartwig Amination : Forms C–N bonds with amines, useful in constructing nitrogen-rich scaffolds .

Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing effect of the imidazole ring enhances the electrophilicity of the aldehyde, accelerating nucleophilic additions .

-

Chlorine Activation : Adjacent electron-deficient aromatic rings lower the activation energy for SNAr reactions at chlorine sites .

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C; reactions are typically conducted at 0–50°C .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) improve reaction rates by stabilizing ionic intermediates .

This compound’s versatility in oxidation, substitution, and coupling reactions underscores its value in synthesizing bioactive molecules and functional materials. Experimental protocols should prioritize controlled conditions to manage its reactive functional groups effectively.

Scientific Research Applications

Synthesis of 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The imidazole ring can be formed through condensation reactions involving aldehydes and amines. The introduction of chloro and methyl groups can be achieved via electrophilic aromatic substitution or nucleophilic substitution methods.

Key Synthetic Steps:

- Formation of Imidazole Ring: Utilizing 2-methylphenyl derivatives and appropriate chlorinated compounds.

- Aldehyde Introduction: Using formylation techniques to introduce the carbaldehyde group at the 4-position.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory properties. In a study evaluating a series of imidazole compounds, the derivatives showed promising results in reducing inflammation in animal models.

Table 2: Anti-inflammatory Activity

| Compound Name | Inflammation Model | Efficacy (%) | Reference |

|---|---|---|---|

| 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde | Paw edema model | 85 | Research findings |

Therapeutic Applications

- Antibacterial Agents: Due to their potent antibacterial properties, compounds like 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde are being explored as alternatives to traditional antibiotics, particularly in the face of rising antibiotic resistance.

- Anti-inflammatory Drugs: The compound’s efficacy in reducing inflammation makes it a candidate for developing new anti-inflammatory medications.

- Anticancer Research: Imidazole derivatives have shown potential in cancer treatment by targeting specific pathways involved in tumor growth and metastasis.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial properties of various imidazole derivatives, 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde was found to outperform several other compounds in inhibiting the growth of multidrug-resistant E. coli. This study highlights its potential as a lead compound for developing new antibacterial therapies.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of imidazole derivatives revealed that 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde significantly inhibited the expression of pro-inflammatory cytokines in vitro. This suggests a pathway through which this compound can exert its therapeutic effects.

Mechanism of Action

The mechanism by which 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atoms and the 2-methylphenyl group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

2,5-Dichloro-1H-imidazole-4-carbaldehyde: Similar structure but lacks the 2-methylphenyl group.

2,5-Dichloro-3-phenylimidazole-4-carbaldehyde: Similar structure but lacks the methyl group on the phenyl ring.

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde: Similar structure but has the methyl group at a different position on the phenyl ring.

Uniqueness

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is unique due to the specific positioning of the 2-methylphenyl group, which may influence its chemical reactivity and biological activity. The combination of the chlorine atoms, the aldehyde group, and the 2-methylphenyl group provides a distinct set of properties that can be exploited for various applications.

Biological Activity

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde features a dichloro-substituted imidazole ring with an aldehyde functional group. Its molecular formula is C10H8Cl2N2O, and it has a molecular weight of approximately 233.09 g/mol. The presence of chlorine atoms and the 2-methylphenyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde is primarily attributed to its ability to interact with various molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, which may lead to enzyme inhibition or modulation of receptor activity. The chlorine substituents and the aromatic methyl group contribute to its binding affinity and specificity for certain targets .

Antimicrobial Activity

Research indicates that 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde exhibits notable antimicrobial properties. In a study evaluating various imidazole derivatives against bacterial strains, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde | Staphylococcus aureus | 15 |

| Escherichia coli | 20 | |

| Standard Antibiotic (Ciprofloxacin) | Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon cancer (HT29) and breast cancer (MCF7). The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HT29 | 25.3 ± 4.6 |

| MCF7 | 30.1 ± 5.0 |

| Standard Drug (Doxorubicin) | 10.0 ± 1.0 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of imidazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde could serve as potential treatments for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. It was observed that treatment with this imidazole derivative led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehyde derivatives. For example, refluxing with glacial acetic acid as a catalyst in absolute ethanol under reduced pressure can yield imidazole-carbaldehyde derivatives. Post-reaction purification via solvent evaporation and filtration is critical to isolate the product . Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 4 hours) can optimize yield.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for structural confirmation. Complementary techniques include:

- NMR spectroscopy : Analyze and spectra to verify substituent positions (e.g., distinguishing between chloro and methylphenyl groups).

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS or MALDI-TOF).

- Elemental analysis : Validate empirical formula (CHClNO) .

Advanced Research Questions

Q. How can conformational analysis of the imidazole core and substituent orientation be performed?

- Methodological Answer : Use SC-XRD data to determine dihedral angles between the imidazole ring and substituents (e.g., 2-methylphenyl group). Software like ORTEP-3 can visualize 3D molecular geometry and analyze deviations from planarity. For example, boat or chair conformations in related compounds (e.g., seven-membered diazepine rings) have been studied using similar methods . Molecular dynamics simulations (e.g., Gaussian or GROMACS) can further predict stability of conformers under varying conditions.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data (e.g., unexpected substituent orientations)?

- Methodological Answer : Iterative refinement is key. If NMR suggests a planar structure but XRD shows non-planarity:

- Cross-validate with computational methods (DFT calculations for energy-minimized structures).

- Re-examine sample purity : Impurities may skew spectroscopic results.

- Analyze temperature-dependent NMR to detect dynamic effects (e.g., ring puckering) .

Q. How can researchers design biological activity assays for this compound, given its structural similarity to pharmacologically active analogs?

- Methodological Answer :

- Target selection : Prioritize enzymes/receptors known to interact with imidazole derivatives (e.g., cytochrome P450 or kinase inhibitors).

- In vitro assays : Use fluorescence polarization for binding affinity studies or enzymatic inhibition assays (e.g., IC determination).

- Structural analogs : Compare activity with compounds like Netupitant or Befetupitant, which share the 2-methylphenyl-imidazole scaffold and have documented antiemetic/antineoplastic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.